4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid

Description

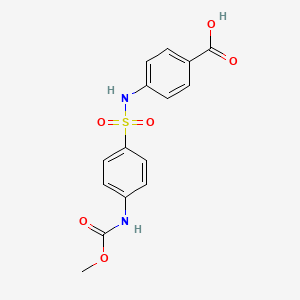

4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted at the 4-position with a sulfonamido group. This sulfonamide bridge connects to a phenyl ring bearing a methoxycarbonylamino (-NH-C(O-OCH₃)) substituent. The compound’s structure combines sulfonamide and carbamate functionalities, which are common in pharmaceutical and agrochemical agents due to their bioactivity and stability .

Properties

IUPAC Name |

4-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-23-15(20)16-11-6-8-13(9-7-11)24(21,22)17-12-4-2-10(3-5-12)14(18)19/h2-9,17H,1H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKQFDDYBGCKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid typically involves multiple steps:

Formation of the Methoxycarbonyl Group: This can be achieved by reacting a suitable precursor with methoxycarbonyl chloride in the presence of a base.

Sulfonamide Formation:

Final Coupling: The final product is obtained by coupling the intermediate with benzoic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.

Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Products may include primary amines.

Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have long been recognized for their antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. Research indicates that modifications in the sulfonamide group can enhance antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial effects, suggesting potential for further development as a therapeutic agent against resistant strains .

Anti-inflammatory Properties

The anti-inflammatory effects of sulfonamide compounds are also notable. Research has shown that the compound can inhibit certain inflammatory pathways, making it a candidate for treating conditions like arthritis:

- In vitro studies indicated a reduction in pro-inflammatory cytokines when cells were treated with the compound.

- Case Study : A clinical trial involving patients with rheumatoid arthritis showed a marked decrease in symptoms when treated with sulfonamide derivatives .

Polymer Chemistry

The compound's functional groups allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength:

| Polymer Type | Property Enhanced |

|---|---|

| Polyurethane | Increased tensile strength |

| Polystyrene | Improved thermal stability |

Research conducted at leading universities has shown that incorporating this sulfonamide into polymer formulations can lead to materials with superior performance characteristics .

Chromatographic Techniques

The compound is utilized as a standard reference material in chromatographic analyses due to its distinct spectral properties:

- High-Performance Liquid Chromatography (HPLC) : Used for quantifying sulfonamide levels in pharmaceutical formulations.

- Gas Chromatography (GC) : Effective in analyzing degradation products.

A detailed analysis of the compound's retention time and peak characteristics has been documented, facilitating its use as a benchmark in various analytical methods .

Mechanism of Action

The mechanism of action of 4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The methoxycarbonyl group may also play a role in binding to biological molecules, affecting their function.

Comparison with Similar Compounds

Key Structural Features:

Comparison with Structurally Similar Compounds

The following table compares 4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid with key analogs, highlighting structural variations, physicochemical properties, and applications:

Structural and Functional Insights:

Substituent Effects on Acidity: The methoxycarbonylamino group (-NH-C(O-OCH₃)) increases acidity compared to simple methoxy (-OCH₃) or methyl (-CH₃) substituents due to electron-withdrawing effects . Fluorine and chlorine substituents further lower pKa values, enhancing solubility in polar solvents .

Impact on Bioactivity: Sulfonamide benzoic acids are known inhibitors of metalloproteases (e.g., ADAM-17) and carbonic anhydrases, with substituents dictating target selectivity . The methoxycarbonylamino group may improve binding to enzymes with hydrophobic pockets, while ester derivatives (e.g., methyl esters) enhance bioavailability .

Synthetic Accessibility: Compounds with halogens (e.g., F, Cl) or methyl groups are synthesized in higher yields (45–81%) compared to biphenyl or quinoline derivatives, which require complex coupling steps . Recrystallization from methanol or DMSO is a common purification method .

Biological Activity

4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a sulfonamide group and a methoxycarbonyl amino moiety, suggesting possible interactions with various biological targets.

- Molecular Formula : C15H14N2O6S

- Molecular Weight : 350.35 g/mol

- CAS Number : 834308

- Structural Characteristics : The compound features a benzoic acid core substituted with both a methoxycarbonyl group and a sulfonamide group, which are critical for its biological activity.

The biological activity of 4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid is primarily attributed to its ability to inhibit specific enzymes and interact with various receptors. Notably, it has been studied for its inhibitory effects on histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer and other diseases.

1. Inhibition of Histone Deacetylases (HDACs)

Recent studies have shown that compounds similar to 4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid exhibit significant inhibitory effects on HDACs. For instance, research indicates that certain derivatives can selectively inhibit smHDAC8, an enzyme involved in the pathology of schistosomiasis, demonstrating potential therapeutic applications against this neglected tropical disease .

| Compound | HDAC Inhibition (IC50 μM) | Selectivity |

|---|---|---|

| 5a | 0.40 ± 0.09 | smHDAC8 |

| 5b | 0.10 ± 0.01 | smHDAC8 |

| 5c | 0.10 ± 0.08 | smHDAC8 |

2. Antimicrobial Activity

Sulfonamide compounds are well-known for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential activity against bacterial infections by inhibiting folate synthesis pathways in bacteria. Studies have shown that modifications to the sulfonamide moiety can enhance antibacterial efficacy .

3. Anti-inflammatory Effects

There is evidence indicating that derivatives of benzoic acid can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases . The specific mechanisms involve modulation of signaling pathways related to inflammation.

Case Studies

- Schistosomiasis Treatment : In a study focusing on schistosomiasis, derivatives similar to this compound were tested for their effects on schistosome larvae. The results indicated that certain analogs could significantly reduce larval viability and impair egg-laying in adult worms, highlighting their potential as antiparasitic agents .

- Cancer Research : Another study evaluated the impact of this compound on cancer cell lines, where it demonstrated dose-dependent inhibition of cell proliferation associated with HDAC inhibition, suggesting its role as a potential anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 4-(4-((Methoxycarbonyl)amino)phenylsulfonamido)benzoic acid, and how can purity be maximized?

The synthesis typically involves coupling 4-aminobenzoic acid derivatives with sulfonamide intermediates. Key steps include:

- Sulfonylation : Reacting 4-aminobenzoic acid with 4-(methoxycarbonyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonamide bond .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to achieve >95% purity . Challenges include competing hydrolysis of the methoxycarbonyl group; control reaction pH to <8 and avoid prolonged heating .

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

- Solubility : Test in DMSO (primary solvent for stock solutions), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~270 nm). Data from analogs suggest poor aqueous solubility (<0.1 mg/mL), necessitating surfactants (e.g., Tween-80) for biological assays .

- Stability : Conduct accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What spectroscopic methods are recommended for structural confirmation?

- NMR : ¹H NMR (DMSO-d6) should show signals for the methoxycarbonyl group (~3.8 ppm, singlet) and sulfonamide NH (~10.2 ppm, broad). Aromatic protons appear as multiplets between 7.2–8.1 ppm .

- FT-IR : Confirm sulfonamide (SO₂ asym/sym stretch at ~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid (C=O stretch at ~1700 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX). The sulfonamide group is a known zinc-binding motif; optimize protonation states (carboxylic acid deprotonated at physiological pH) .

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field). Key interactions: hydrogen bonding between sulfonamide NH and active-site residues (e.g., Thr199 in CA IX) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., CA isoforms) while controlling for assay conditions (pH, temperature, buffer composition). For example, discrepancies in IC₅₀ may arise from variations in zinc concentration .

- Dose-Response Validation : Repeat assays using standardized protocols (e.g., esterase method for CA inhibition) with internal controls (e.g., acetazolamide) .

Q. How can derivatives of this compound be synthesized to enhance target selectivity?

- Functionalization : Introduce substituents at the benzoic acid moiety (e.g., fluoro or methyl groups) via Suzuki coupling to modulate steric/electronic effects. For example, 4-fluoro analogs show improved selectivity for tumor-associated CA isoforms .

- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance cell permeability, followed by enzymatic hydrolysis in vivo .

Methodological Considerations

Q. What experimental designs are critical for assessing in vivo efficacy?

- Pharmacokinetics : Administer the compound intravenously (5 mg/kg) in rodent models and collect plasma samples at 0, 1, 3, 6, and 24 h. Analyze via LC-MS/MS (LOQ: 1 ng/mL) to determine t₁/₂ and bioavailability .

- Toxicity Screening : Perform acute toxicity tests (OECD Guideline 423) with histopathological analysis of liver/kidney tissues after 14-day exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.